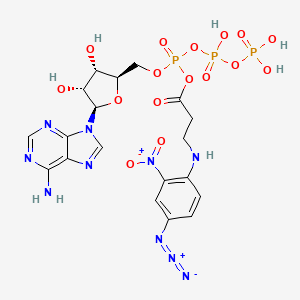![molecular formula C17H12ClN3O3 B1225645 4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)
4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives as H1-Antihistaminic Agents
Quinazoline derivatives have been investigated for their H1-antihistaminic activity, with some compounds showing significant protection against histamine-induced bronchospasm in animal models. Notably, certain compounds in this class have been highlighted for their potential as new classes of H1-antihistamines due to their potent activity and minimal sedation compared to standard treatments like chlorpheniramine maleate (Alagarsamy et al., 2007) (Alagarsamy et al., 2009).
Anti-Fibrotic Potential
Research on quinazoline derivatives also extends to their pharmacokinetics and potential anti-fibrotic applications. Studies have shown that certain quinazoline compounds can suppress renal and hepatic fibrosis, indicating a promising avenue for the development of oral anti-fibrotic drugs (Kim et al., 2008).
Overview of Quinazoline in Medicinal Chemistry
Quinazolines are a significant class of compounds within medicinal chemistry, found in various natural alkaloids. The stability of the quinazolinone nucleus has led to the development of numerous bioactive derivatives, highlighting the compound class's versatility and potential for generating novel medicinal agents (Tiwary et al., 2016).
Eigenschaften
Molekularformel |
C17H12ClN3O3 |
|---|---|
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide |
InChI |
InChI=1S/C17H12ClN3O3/c1-9-12-6-14-15(24-8-23-14)7-13(12)20-17(19-9)21-16(22)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,21,22) |
InChI-Schlüssel |
SSMDPFIXUPMLQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC2=CC3=C(C=C12)OCO3)NC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225564.png)


![4-(4-Acetylphenoxy)butanoic acid [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl ester](/img/structure/B1225569.png)
![1-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]ethanone](/img/structure/B1225570.png)

![(2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5S,5aR,7S,9aR,11R)-7,11-dihydroxy-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1225574.png)




![[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1225580.png)
![(2S)-3-(1H-indol-3-yl)-2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]propanoic acid](/img/structure/B1225584.png)
